molecular formula C17H34N2Sn B1367266 1,2-Dimethyl-5-(tributylstannyl)imidazole CAS No. 86051-75-4

1,2-Dimethyl-5-(tributylstannyl)imidazole

Cat. No. B1367266
CAS RN: 86051-75-4
M. Wt: 385.2 g/mol
InChI Key: CWAPIHCLJCNFTN-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-(tributylstannyl)imidazole, also known as DMTBI, is an organotin compound that has been widely used in scientific research due to its unique properties. It has a wide range of applications in organic synthesis, biochemistry, and pharmacology. This compound has been used in the synthesis of a variety of compounds, including polymers, drugs, and other organic compounds. DMTBI is also used in the preparation of pharmaceuticals and other products. It is a versatile compound that has been used in a variety of research studies.

Scientific Research Applications

Synthesis and Characterization

1,2-Dimethyl-5-(tributylstannyl)imidazole plays a significant role in the synthesis of complex organic compounds. Bookser (2000) discussed the use of related stannylated imidazole derivatives in the Stille reaction for converting aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles, highlighting the utility in organic synthesis (Bookser, 2000).

Padhy et al. (2010) identified imidazole derivatives as potential organic precursors for the synthesis of zinc oxide nanoparticles, indicating the role of such compounds in nanoparticle fabrication (Padhy et al., 2010).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, imidazole derivatives, including those similar to 1,2-Dimethyl-5-(tributylstannyl)imidazole, have been investigated for their potential in drug synthesis and as biological active molecules. Mossaraf Hossain et al. (2018) studied the reactivity of newly synthesized imidazole derivatives, exploring their spectroscopic properties and potential biological interactions (Mossaraf Hossain et al., 2018).

Culver et al. (1977) examined the effects of a related imidazole derivative on neuroblastoma cells, indicating the potential application of such compounds in cancer research (Culver et al., 1977).

Organic and Material Chemistry

Imidazole derivatives are also significant in the field of organic and material chemistry. Casey et al. (1985) explored the synthesis of imidazoles from activated alkynes, demonstrating the versatility of these compounds in organic chemistry (Casey et al., 1985).

properties

IUPAC Name

tributyl-(2,3-dimethylimidazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N2.3C4H9.Sn/c1-5-6-3-4-7(5)2;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAPIHCLJCNFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511374
Record name 1,2-Dimethyl-5-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-5-(tributylstannyl)imidazole

CAS RN

86051-75-4
Record name 1,2-Dimethyl-5-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following a similar procedure to previous example using 5-bromo-1,2-dimethyl-1H-imidazole and tributylchlorostannane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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